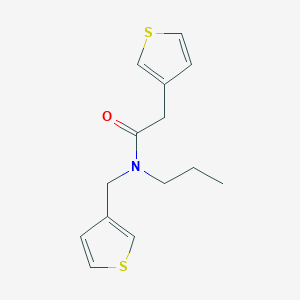

![molecular formula C16H25NO3 B2646086 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid CAS No. 237400-98-5](/img/structure/B2646086.png)

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

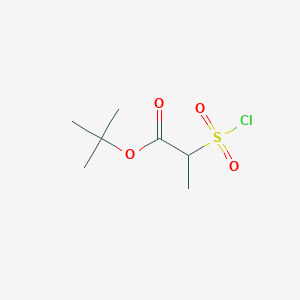

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid is a chemical compound with the molecular formula C17H27NO3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid consists of an adamantylcarbonyl group attached to an amino-methylbutanoic acid. The molecular weight is 293.40 .Scientific Research Applications

Synthesis and Structural Analysis : A study by Matković et al. (2007) details the synthesis of new adamantane depsides, which include derivatives of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid. These compounds were characterized by spectroscopic data, and their crystal structures and stereochemistry were determined through X-ray structure analysis. This research provides insights into the molecular conformation of such compounds in their solid state, highlighting their hydrophilic and hydrophobic bilayers (Matković et al., 2007).

Medicinal Chemistry Applications : In the field of medicinal chemistry, Wanka et al. (2007) described the synthesis of adamantane amides, which yield aminoadamantanes or γ-aminoadamantanecarboxylic acids after hydrolytic cleavage. These compounds, being analogues of γ-aminobutyric acid (GABA), have potential applications in medicinal chemistry and organocatalysis. This underscores the versatility of adamantane derivatives in pharmaceutical research (Wanka et al., 2007).

Stereochemistry and Enantioselective Synthesis : Research by Estermann and Seebach (1988) focused on the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, a process that is crucial in the synthesis of stereochemically pure compounds. This study contributes to the understanding of how adamantane derivatives can be used in the synthesis of specific stereochemical configurations, an important aspect in drug design and synthesis (Estermann & Seebach, 1988).

Catalytic Activity and Chemical Reactions : A study by Farcasiu et al. (1996) explored the reaction of adamantane on sulfated zirconia, elucidating the mechanism of interaction of sulfated zirconia with saturated hydrocarbons. This research demonstrates the catalytic potential of adamantane derivatives in chemical reactions, particularly in hydrocarbon conversions (Farcasiu et al., 1996).

Chemical Stability and Interactions : Ośmiałowski et al. (2013) conducted a study on the association of 2-acylaminopyridines and benzoic acids, focusing on the steric and electronic substituent effect. This research provides insight into the stability and chemical interactions of adamantane derivatives, which is essential for developing new materials and pharmaceuticals (Ośmiałowski et al., 2013).

Mechanism of Action

properties

IUPAC Name |

2-(adamantane-1-carbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-9(2)13(14(18)19)17-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8H2,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUAZYKHHMOUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

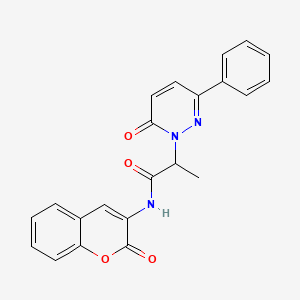

![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)

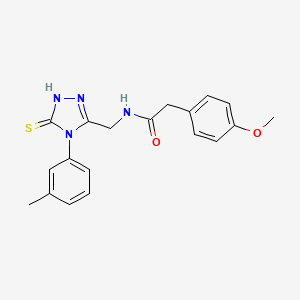

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646008.png)

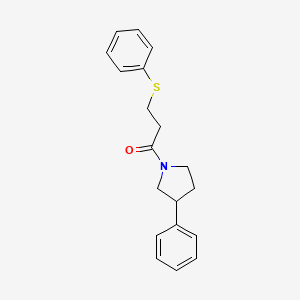

![4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine](/img/structure/B2646009.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2646012.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride](/img/structure/B2646015.png)

![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2646018.png)

![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)